cis-8,11,14-Eicosatrienoic acid methyl ester

Description

Properties

IUPAC Name |

methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHATYOWJCAQINT-JPFHKJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334008 | |

| Record name | Methyl dihomo-gamma-linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21061-10-9 | |

| Record name | Methyl dihomo-gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021061109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dihomo-gamma-linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL DIHOMO-.GAMMA.-LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQD3YK782Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-8,11,14-Eicosatrienoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-8,11,14-Eicosatrienoic acid methyl ester, also known as Dihomo-γ-linolenic acid methyl ester (DGLA methyl ester), is a polyunsaturated fatty acid methyl ester of significant interest in biochemical and pharmacological research. As a derivative of the omega-6 fatty acid, Dihomo-γ-linolenic acid (DGLA), it serves as a crucial precursor to a variety of signaling molecules involved in inflammation, immune response, and other physiological processes. This technical guide provides a comprehensive overview of its chemical properties, relevant biological pathways, and essential experimental protocols for its study.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₆O₂ | [2][3][4] |

| Molecular Weight | 320.51 g/mol | [2][4] |

| CAS Number | 21061-10-9 | [2][3] |

| Appearance | Colorless Liquid | [1] |

| Density | 0.891 ± 0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 195-197 °C (at 0.6-1 Torr) | [2] |

| Melting Point | Not explicitly reported, but exists as a liquid at standard conditions. | |

| Flash Point | 14 °C | [2] |

| Refractive Index | 1.4712 (at 20°C) | [2] |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane.[1] | [1] |

| Storage Conditions | -20°C | [4] |

Spectroscopic Data

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 320.5.[5] Fragmentation patterns would be characteristic of a fatty acid methyl ester, with prominent ions resulting from cleavages at the ester group and along the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), olefinic protons of the cis double bonds (multiplets in the region of 5.3-5.4 ppm), allylic methylene protons (multiplets around 2.8 ppm), bis-allylic methylene protons (a multiplet around 2.8 ppm), and aliphatic methylene and methyl protons at higher field (0.8-2.3 ppm).[6]

-

¹³C NMR: The carbon NMR spectrum would show a signal for the ester carbonyl carbon around 174 ppm, signals for the olefinic carbons between 127 and 131 ppm, and a series of signals for the aliphatic carbons between 14 and 35 ppm.

Biological Significance and Signaling Pathways

This compound is primarily of interest due to its role as a stable precursor to Dihomo-γ-linolenic acid (DGLA) in cellular systems. DGLA is a key intermediate in the metabolism of omega-6 fatty acids and is the substrate for several enzymatic pathways that produce potent bioactive lipid mediators.

The major metabolic fates of DGLA are conversion by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These pathways lead to the production of eicosanoids with distinct biological activities, often with anti-inflammatory and anti-thrombotic properties.

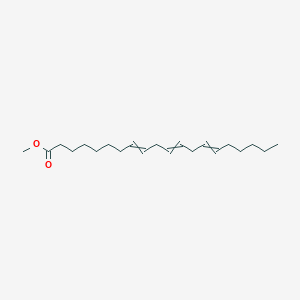

Caption: Metabolic pathways of Dihomo-γ-linolenic acid (DGLA).

Experimental Protocols

Synthesis: Esterification of Dihomo-γ-linolenic Acid

A common method for the synthesis of this compound is the acid-catalyzed esterification of Dihomo-γ-linolenic acid with methanol.[1]

Materials:

-

Dihomo-γ-linolenic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Dihomo-γ-linolenic acid in a 50-fold molar excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v of methanol).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add an equal volume of diethyl ether and half the volume of water.

-

Shake gently and allow the layers to separate. Discard the aqueous layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.

Caption: Workflow for the synthesis of this compound.

Purification: Column Chromatography

The crude product can be purified by column chromatography on silica gel.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector (optional)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude methyl ester in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of fatty acid methyl esters.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for FAME analysis (e.g., a polar stationary phase like polyethylene glycol or a cyanopropyl phase).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 150 °C, hold for 1 min, then ramp to 250 °C at 4 °C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

Typical MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7]

GHS Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[7]

-

P403+P235: Store in a well-ventilated place. Keep cool.[7]

Always consult the material safety data sheet (MSDS) before handling this compound and work in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable tool for researchers studying the roles of omega-6 fatty acids and their metabolites in health and disease. This guide provides a foundational understanding of its chemical properties, biological relevance, and the experimental methodologies required for its synthesis, purification, and analysis. Adherence to proper safety protocols is essential when working with this compound.

References

- 1. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 21061-10-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 8,11,14-Eicosatrienoic acid, methyl ester [webbook.nist.gov]

- 6. This compound(21061-10-9) 1H NMR [m.chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

biological role of cis-8,11,14-Eicosatrienoic acid methyl ester

An In-depth Technical Guide to the Biological Role of cis-8,11,14-Eicosatrienoic Acid Methyl Ester

Introduction

cis-8,11,14-Eicosatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA), is a C20:3 omega-6 polyunsaturated fatty acid (PUFA). Its methyl ester, this compound (DGLA-ME), serves as a stable precursor for DGLA in research and dietary supplementation. DGLA is positioned at a critical juncture in the metabolism of omega-6 fatty acids, leading to the production of bioactive lipid mediators with significant roles in inflammation, cardiovascular health, and cellular signaling. This technical guide provides a comprehensive overview of the biological functions of DGLA, with a focus on its metabolism, signaling pathways, and its role in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals.

Metabolism of cis-8,11,14-Eicosatrienoic Acid

DGLA is not abundant in most diets but is primarily synthesized in the body from its precursor, γ-linolenic acid (GLA), through the action of an elongase enzyme. Once formed, DGLA is incorporated into the phospholipids of cell membranes and can be released by phospholipase A2 to undergo further metabolism by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.

Cyclooxygenase (COX) Pathway

DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of series-1 prostaglandins, most notably Prostaglandin E1 (PGE1). PGE1 is recognized for its anti-inflammatory, vasodilatory, and anti-proliferative properties, often contrasting with the pro-inflammatory effects of PGE2, which is derived from arachidonic acid (ARA).

Lipoxygenase (LOX) Pathway

The action of lipoxygenase enzymes on DGLA yields various hydroxyeicosatrienoic acids (HETrEs). A key metabolite is 15-hydroxyeicosatrienoic acid (15-HETrE), produced by 15-lipoxygenase (15-LOX). 15-HETrE has demonstrated anti-inflammatory and anti-proliferative activities.

Cytochrome P450 (CYP) Pathway

DGLA can also be metabolized by cytochrome P450 enzymes to produce various epoxy- and dihydroxy-eicosatrienoic acids. The biological significance of these metabolites is an area of ongoing research.

Signaling Pathways

The biological effects of DGLA are largely mediated by its metabolites, PGE1 and 15-HETrE, which interact with specific cell surface and nuclear receptors to initiate intracellular signaling cascades.

Prostaglandin E1 (PGE1) Signaling

PGE1 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). The differential activation of these receptors leads to varied cellular responses.

-

EP1 Receptor: Coupled to Gαq, its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium concentrations ([Ca2+]i).

-

EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

EP3 Receptor: This receptor can couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Caption: Prostaglandin E1 (PGE1) Signaling Pathways.

15-Hydroxyeicosatrienoic Acid (15-HETrE) Signaling

The precise signaling pathway for 15-HETrE is less well-characterized than that of PGE1. However, it is known to exert anti-inflammatory effects, in part by inhibiting the production of pro-inflammatory leukotrienes from arachidonic acid. It has also been shown to suppress epidermal hyperproliferation by modulating the nuclear transcription factor AP-1 and inducing apoptosis. Further research is required to fully elucidate the receptors and downstream signaling molecules involved in 15-HETrE's actions.

Biological Roles and Therapeutic Potential

DGLA and its metabolites have been implicated in a range of biological processes and are being investigated for their therapeutic potential in various diseases.

Anti-inflammatory Effects

DGLA exhibits significant anti-inflammatory properties. Studies have shown that DGLA can reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by human peripheral blood mononuclear cells (PBMCs) to approximately 60% of control levels. It also decreases the production of Interleukin-10 (IL-10). A key mechanism of its anti-inflammatory action is the inhibition of the synthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator derived from arachidonic acid.

Cardiovascular Health

DGLA and its metabolite PGE1 contribute to cardiovascular health through several mechanisms, including vasodilation, inhibition of platelet aggregation, and reduction of cholesterol levels. DGLA has been shown to inhibit chemokine-driven monocytic migration and macrophage foam cell formation, key processes in the development of atherosclerosis.

Skin Health

DGLA plays a role in maintaining skin barrier function and has been investigated for its therapeutic potential in atopic dermatitis. Its metabolite, 15-HETrE, has been shown to suppress epidermal hyperproliferation.

Cancer

The role of DGLA in cancer is complex. Some studies suggest it possesses anti-proliferative and tumoricidal activities, potentially through the actions of its metabolites PGE1 and 15-HETrE. However, the overall effect may be context-dependent.

Quantitative Data

The following tables summarize available quantitative data on the biological effects of DGLA and its metabolites.

| Parameter | Cell Type | Treatment | Result | Reference |

| TNF-α Production | Human PBMCs | 100 µM DGLA | Reduced to ~60% of control | |

| IL-10 Production | Human PBMCs | 100 µM DGLA | Reduced to ~60% of control | |

| Leukotriene B4 Synthesis | Human Neutrophils | DGLA | IC50 = 40 µM |

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

| PGE1 | EP Receptors | Varies by subtype |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Determination of Cytokine Production

Objective: To quantify the effect of DGLA on the production of inflammatory cytokines by immune cells.

Protocol:

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Treatment: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum. Add this compound (dissolved in a suitable solvent like ethanol) to the desired final concentration (e.g., 100 µM). Include a vehicle control.

-

Stimulation: After a pre-incubation period (e.g., 24-48 hours), stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

Sample Collection: Collect the cell culture supernatant at various time points after stimulation (e.g., 4, 8, 24 hours).

-

Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Express cytokine levels as pg/mL or ng/mL and compare the results from DGLA-treated cells to the vehicle control.

Macrophage Foam Cell Formation Assay

Objective: To assess the effect of DGLA on the formation of foam cells, a key event in atherosclerosis.

Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., THP-1 or J774) or primary macrophages in appropriate culture medium. Differentiate monocytic cell lines into macrophages using phorbol 12-myristate 13-acetate (PMA) if necessary.

-

Treatment: Pre-treat the macrophages with this compound at various concentrations for a specified period (e.g., 24 hours).

-

Lipid Loading: Incubate the treated and control cells with oxidized low-density lipoprotein (oxLDL) (e.g., 50 µg/mL) for 24-48 hours to induce foam cell formation.

-

Staining: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde. Stain the intracellular lipid droplets with Oil Red O solution.

-

Microscopy: Visualize the cells under a light microscope and capture images. Foam cells will appear with abundant red-stained lipid droplets.

-

Quantification: To quantify lipid accumulation, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

Conclusion

This compound, as a precursor to DGLA, holds significant promise as a modulator of key biological processes, particularly in the context of inflammation and cardiovascular disease. Its metabolism to the anti-inflammatory eicosanoids PGE1 and 15-HETrE underlies many of its beneficial effects. While the signaling pathways of PGE1 are relatively well-understood, further research is needed to fully elucidate the mechanisms of action of 15-HETrE and other DGLA metabolites. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this important fatty acid. Continued investigation into the intricate roles of DGLA and its derivatives will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of inflammatory and cardiovascular disorders.

An In-Depth Technical Guide to the DGLA Methyl Ester Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid, holds a unique position in lipid metabolism. While not abundant in most diets, its endogenous synthesis and subsequent metabolic conversion give rise to a cascade of bioactive lipid mediators with significant implications for inflammation, cell proliferation, and vasodilation.[1][2] DGLA is derived from the essential fatty acid linoleic acid (LA) through a series of enzymatic reactions involving desaturation and elongation.[1] This technical guide provides a comprehensive overview of the DGLA methyl ester metabolic pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to support researchers, scientists, and drug development professionals in this field.

DGLA's significance lies in its role as a precursor to signaling molecules that often counteract the pro-inflammatory effects of arachidonic acid (AA)-derived eicosanoids.[1][2] The metabolic fate of DGLA is primarily directed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of series-1 prostanoids and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively.[2] These molecules have demonstrated anti-inflammatory, anti-proliferative, and vasodilatory properties, making the DGLA metabolic pathway a compelling target for therapeutic intervention in a range of inflammatory and proliferative diseases.[2][3][4]

The DGLA Methyl Ester Metabolic Pathway

The metabolic journey of DGLA begins with the dietary intake of linoleic acid (LA), an essential omega-6 fatty acid. LA is converted to γ-linolenic acid (GLA) by the enzyme Δ6-desaturase. Subsequently, GLA is elongated to DGLA by an elongase enzyme.[1] DGLA can then be further metabolized along three primary routes:

-

Conversion to Arachidonic Acid (AA): DGLA can be converted to the pro-inflammatory fatty acid arachidonic acid (AA) by the enzyme Δ5-desaturase. However, this conversion is considered to be relatively inefficient in humans.[2]

-

Cyclooxygenase (COX) Pathway: DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of series-1 prostanoids, most notably prostaglandin E1 (PGE1).[2][4] PGE1 exhibits anti-inflammatory and vasodilatory effects, contrasting with the pro-inflammatory actions of the series-2 prostaglandins derived from AA.[4]

-

Lipoxygenase (LOX) Pathway: DGLA can be metabolized by 15-lipoxygenase (15-LOX) to form 15-hydroxyeicosatrienoic acid (15-HETrE).[2][4] 15-HETrE has been shown to possess anti-inflammatory and anti-proliferative properties, in part by inhibiting the production of pro-inflammatory leukotrienes from AA.[4][5]

References

- 1. 15-hydroxyeicosatrienoic acid (15-HETrE) suppresses epidermal hyperproliferation via the modulation of nuclear transcription factor (AP-1) and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]

- 3. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of fatty acid methyl esters and dimethyl acetals on a polar (free fatty acid phase) capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Dihomo-γ-Linolenic Acid (DGLA): A Technical Guide to Natural Sources, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a polyunsaturated fatty acid of significant interest due to its position at a critical metabolic juncture, leading to the synthesis of both anti-inflammatory and pro-inflammatory lipid mediators.[1][2] While DGLA is present in low proportions in mammalian tissues, its derivatives, such as prostaglandin E1 (PGE1), possess anti-inflammatory, vasodilatory, and anti-proliferative properties.[1][3] However, direct natural sources of DGLA are exceptionally scarce, making its study and application challenging.[4][5][6] This technical guide provides an in-depth overview of the primary routes to obtaining DGLA, focusing on precursor-rich natural oils and microbial fermentation. It details the metabolic pathways of DGLA and provides established experimental protocols for its production and quantification.

Primary Sources of Dihomo-γ-Linolenic Acid

Direct dietary sources of DGLA are limited to trace amounts in animal products.[4][7] Therefore, the primary strategy for increasing DGLA levels is through the dietary intake of its immediate precursor, γ-linolenic acid (GLA, 18:3n-6), which is efficiently converted to DGLA in the body by the elongase enzyme ELOVL5.[1][8] More recently, biotechnological production using genetically engineered microorganisms has emerged as a direct and high-yield source.

Precursor-Rich Botanical Oils

Several plant seed oils are rich sources of GLA. Upon consumption, GLA bypasses the rate-limiting Δ6-desaturase step in omega-6 metabolism and is rapidly elongated to DGLA.[8][9]

Table 1: GLA Content in Commercially Important Botanical Oils

| Oil Source | Scientific Name | γ-Linolenic Acid (GLA) Content (% of total fatty acids) |

|---|---|---|

| Borage Oil | Borago officinalis | 18 - 26%[1] |

| Blackcurrant Seed Oil | Ribes nigrum | 15 - 20%[1] |

| Evening Primrose Oil | Oenothera biennis | 7 - 10%[1] |

| Spirulina Oil | Arthrospira platensis | 10 - 20% of total fatty acids[10] |

Microbial Fermentation

Microorganisms offer a scalable and direct method for producing DGLA-rich oils. This is often achieved by using strains of oleaginous fungi or microalgae, particularly mutants deficient in the Δ5-desaturase enzyme, which prevents the conversion of DGLA to arachidonic acid (AA).[5][11]

Table 2: DGLA Production in Microbial Systems

| Organism | Strain Information | DGLA Yield | DGLA Content (% of total fatty acids) | Reference |

|---|---|---|---|---|

| Mortierella alpina | S14 (Δ5 desaturase-defective mutant) | 7.0 - 8.1 g/L | 43.9% | [11][12] |

| Lobosphaera incisa | P127 (Δ5 desaturase mutant) | Not specified in g/L | ~30% | [5] |

| Mucor circinelloides | D6E (GLELO) overexpressing strain | 74.61 mg/L | 5.72% |[13] |

Animal Products

DGLA is present in very small quantities in various animal products, which are not considered a practical source for extraction or therapeutic use but contribute to baseline dietary intake.[3][4] Foods containing trace amounts include poultry, beef, pork, eggs, and certain sausages.[7][14][15]

Metabolic Pathways of DGLA

DGLA sits at a crucial branch point in the omega-6 fatty acid metabolic pathway. Its fate determines the balance of signaling molecules that can either promote or resolve inflammation. Linoleic acid (LA) is converted to GLA by Δ6-desaturase, and GLA is then elongated to DGLA.[1][4] From there, DGLA can follow three primary routes.

-

COX Pathway : Metabolized by cyclooxygenase (COX) enzymes to produce anti-inflammatory series-1 prostaglandins (e.g., PGE1).[1][9]

-

LOX Pathway : Converted by 15-lipoxygenase (LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE), which also has anti-inflammatory properties.[1][9]

-

Δ5-Desaturase Pathway : Converted by the Δ5-desaturase enzyme to arachidonic acid (AA), the precursor to pro-inflammatory series-2 prostaglandins and series-4 leukotrienes.[1][4]

Experimental Protocols

Protocol for DGLA Production in Mortierella alpina

This protocol is based on the industrial fermentation methods developed for a Δ5 desaturase-defective mutant strain (S14) of M. alpina.[11][12]

1. Culture Medium Preparation:

-

Prepare a fermentation medium containing 2% glucose and 3.1% soy flour as the nitrogen source. Soy flour has been shown to be highly effective for DGLA production.[12]

-

Sterilize the medium in a suitable fermenter (e.g., 50-L jar fermenter or 10-kL industrial fermenter).

2. Inoculation and Fermentation:

-

Inoculate the sterile medium with a seed culture of M. alpina S14.

-

Maintain the cultivation temperature at 26°C. Shifting the temperature to 28°C has been shown to reduce the percentage of DGLA in total fatty acids.[12]

-

Continue cultivation for 7 to 12 days. Monitor cell growth (dry cell weight) and DGLA production periodically.

3. Harvesting:

-

After the fermentation period (e.g., 12 days), harvest the fungal biomass by centrifugation or filtration.

-

Wash the biomass with sterile water to remove residual medium components.

-

Lyophilize (freeze-dry) the biomass to obtain a dry powder for lipid extraction.

Expected Outcome:

-

Under optimal conditions in a 10-kL fermenter, DGLA production can reach 7.0 g/L, with the DGLA content comprising 43.9% of total fatty acids.[12] The other major fatty acids are typically palmitic, stearic, oleic, linoleic, and lignoceric acids.[12]

Protocol for Extraction and Quantification of DGLA from Microbial Biomass

This protocol describes a general workflow for extracting lipids from microbial biomass and quantifying DGLA using gas chromatography (GC). It is synthesized from methods used for microalgae and fungi.[5][16]

1. Cell Lysis and Lipid Extraction (Modified Bligh & Dyer Method):

-

Weigh 4 grams of freeze-dried biomass powder.

-

Add the powder to a solvent mixture of methanol/chloroform/water (200:100:80 ml).

-

To ensure complete cell wall disruption, sonicate the mixture for 20 minutes.[16]

-

After sonication, a two-phase system will form. The lower chloroform phase contains the lipids.

-

Carefully collect the lower chloroform phase. Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a known volume of a solvent like hexane.

-

Add a reagent for transesterification, such as 2% sulfuric acid in methanol.

-

Incubate the reaction at 85°C for 1.5 hours to convert the fatty acids in triacylglycerols and phospholipids into their corresponding FAMEs.[5]

-

Stop the reaction by adding water. Extract the FAMEs into hexane.

3. Gas Chromatography (GC) Analysis:

-

Inject a small fraction of the hexane layer containing the FAMEs into a gas chromatograph equipped with a flame ionization detector (GC-FID).

-

Use a suitable capillary column (e.g., Supelcowax™ 10) for separation.

-

The temperature program should be optimized to separate C20:3 (DGLA) from other fatty acids.

-

Identify the DGLA peak by comparing its retention time with that of a pure DGLA methyl ester standard.

4. Quantification:

-

For absolute quantification, add an internal standard (e.g., nonadecanoic acid, 19:0) to the lipid extract before the transesterification step.[17]

-

Calculate the concentration of DGLA by comparing the peak area of the DGLA methyl ester to the peak area of the internal standard.

References

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 5. DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLA AMONG OMEGA-6 • Lipinutragen [lipinutragen.it]

- 7. Top 100 Foods With Dihomo-gamma-Linolenic Acid (20:3 n-6) - Care Omnia Nutrition [careomnia.com]

- 8. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biotechrep.ir [biotechrep.ir]

- 11. scilit.com [scilit.com]

- 12. scispace.com [scispace.com]

- 13. Construction of DGLA producing cell factory by genetic modification of Mucor circinelloides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.myfooddata.com [tools.myfooddata.com]

- 15. tools.myfooddata.com [tools.myfooddata.com]

- 16. nanobioletters.com [nanobioletters.com]

- 17. Enriching Egg Quality of Laying Hens from the Canary Islands by Feeding with Echium Oil [mdpi.com]

The Role of cis-8,11,14-Eicosatrienoic Acid in Prostaglandin Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-8,11,14-Eicosatrienoic acid, more commonly known as Dihomo-γ-linolenic acid (DGLA), is an omega-6 polyunsaturated fatty acid that serves as a critical precursor to the series-1 prostaglandins, a class of lipid mediators with potent anti-inflammatory and vasodilatory properties. This technical guide provides an in-depth exploration of the biochemical conversion of DGLA into prostaglandins, focusing on the enzymatic pathways, competitive kinetics, and downstream signaling cascades. Detailed experimental protocols for studying these processes are provided, along with quantitative data and pathway visualizations to support research and development in inflammation, cardiovascular disease, and related therapeutic areas.

Introduction to cis-8,11,14-Eicosatrienoic Acid (DGLA)

DGLA is a 20-carbon fatty acid that is not abundant in most diets but is efficiently synthesized in the body from its precursor, γ-linolenic acid (GLA), which is found in sources like borage oil and evening primrose oil.[1] Once synthesized, DGLA is incorporated into the phospholipids of cell membranes. Its release and subsequent metabolism are of significant interest due to the biological activities of its downstream products.[2]

The primary significance of DGLA lies in its role as a substrate for cyclooxygenase (COX) enzymes, leading to the production of series-1 prostaglandins, most notably Prostaglandin E1 (PGE1).[1][3] These prostaglandins often exhibit physiological effects that are distinct from, and sometimes counter-regulatory to, the series-2 prostaglandins derived from arachidonic acid (AA).[4]

Biochemical Pathway of Prostaglandin Synthesis from DGLA

The conversion of DGLA to prostaglandins is a multi-step enzymatic process initiated by the release of DGLA from membrane phospholipids by phospholipase A2. The free DGLA is then available to be metabolized by cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Pathway

DGLA is a substrate for both COX-1 and COX-2.[1] These enzymes catalyze the addition of two molecules of oxygen to DGLA, forming the unstable intermediate Prostaglandin G1 (PGG1). PGG1 is then rapidly reduced by the peroxidase activity of the COX enzymes to Prostaglandin H1 (PGH1).[5] PGH1 is a pivotal intermediate that is further converted to various series-1 prostanoids by specific isomerases. The primary product of this pathway is Prostaglandin E1 (PGE1), synthesized by the action of PGE synthase.[1][2]

References

- 1. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Dynamics Simulations of Arachidonic Acid Complexes with COX-1 and COX-2: Insights into Equilibrium Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Gas Chromatography Analysis of cis-8,11,14-Eicosatrienoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-8,11,14-Eicosatrienoic acid, also known as dihomo-γ-linolenic acid (DGLA), is a C20:3 omega-6 fatty acid. It is an important intermediate in the metabolic pathway of essential fatty acids, serving as a precursor to arachidonic acid and various eicosanoids. Accurate quantification of its methyl ester derivative, cis-8,11,14-eicosatrienoic acid methyl ester, is crucial in various fields, including lipidomics, nutritional science, and pharmaceutical research. Gas chromatography coupled with flame ionization detection (GC-FID) is a robust and widely used technique for the separation and quantification of fatty acid methyl esters (FAMEs) due to its high resolution and sensitivity.[1]

This application note provides a detailed protocol for the analysis of this compound using GC-FID. The protocol covers sample preparation through acid-catalyzed transesterification, instrumental parameters, and data analysis.

Experimental Protocols

Sample Preparation: Acid-Catalyzed Transesterification of Lipids

This protocol describes the conversion of fatty acids in lipid samples to their corresponding fatty acid methyl esters (FAMEs) for GC analysis.

Materials:

-

Lipid-containing sample

-

Toluene

-

Methanolic HCl (e.g., 1.25 M anhydrous HCl in methanol or prepared by carefully adding acetyl chloride to methanol)[2]

-

Hexane (GC grade)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (e.g., 6% w/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Screw-capped glass test tubes with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

Procedure:

-

Sample Weighing: Accurately weigh 10-25 mg of the lipid sample into a screw-capped glass test tube.

-

Dissolution: Add 200 µL of toluene to dissolve the lipid sample.

-

Methylation Reagent Addition: Add 1.5 mL of methanol followed by 0.3 mL of 8% HCl solution in methanol/water (85:15, v/v) or a similar acidic methanol solution.[3]

-

Reaction: Tightly cap the tube and vortex for 30 seconds. Heat the mixture at 80°C for 20 minutes in a heating block or water bath. For samples containing sterol esters, the reaction time may need to be extended.[3]

-

Cooling: Allow the reaction tube to cool to room temperature.

-

Extraction: Add 1 mL of hexane and 1 mL of water to the tube. Vortex thoroughly for 30 seconds to extract the FAMEs into the hexane layer.[3][4]

-

Phase Separation: Centrifuge the tube at 1,000 x g for 5-10 minutes to achieve clear phase separation.[2]

-

Collection of Organic Layer: Carefully transfer the upper hexane layer containing the FAMEs to a clean test tube.

-

Washing: Add 1-2 mL of a sodium bicarbonate or sodium carbonate solution to the collected hexane layer to neutralize any remaining acid. Vortex and allow the layers to separate. Transfer the upper hexane layer to a new tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Final Sample Preparation: Transfer the dried hexane extract to a GC vial, using an insert if the volume is low. The sample is now ready for GC-FID analysis.

dot

Caption: Experimental workflow for GC-FID analysis of FAMEs.

Gas Chromatography with Flame Ionization Detection (GC-FID)

The following are typical GC-FID parameters for the analysis of FAMEs. These may need to be optimized for the specific instrument and column used.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

Chromatographic Conditions:

| Parameter | Value |

| GC Column | HP-INNOWax or DB-Wax (polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Carrier Gas | Helium or Hydrogen, constant flow at 1 mL/min |

| Oven Program | Initial: 60°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 5°C/min to 240°C, hold for 7 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Detector Gas Flows | Hydrogen: 40 mL/minAir: 450 mL/minMakeup (He): 30 mL/min |

Note: The oven temperature program should be optimized to ensure adequate separation of all FAMEs of interest.

Data Presentation

The quantification of this compound is typically performed using an internal or external standard method. A calibration curve should be generated using a certified reference standard. The following tables summarize typical quantitative data that can be obtained from the GC-FID analysis of FAMEs.

Table 1: Retention Time of this compound

| Compound | Common Name (Abbreviation) | Retention Time (min) |

| This compound | Dihomo-γ-linolenic acid (C20:3n6) | ~19.4* |

*Note: The retention time is an approximate value and can vary depending on the specific GC system, column, and analytical conditions. Co-elution with other C20 isomers is possible and may require method optimization for complete resolution.[5]

Table 2: Method Performance Characteristics for FAME Analysis by GC-FID

| Parameter | Typical Value Range |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

These values are representative for the analysis of various fatty acid methyl esters by GC-FID and should be determined for each specific application and laboratory.[6][7][8][9]

Signaling Pathways and Logical Relationships

The analysis of fatty acids like cis-8,11,14-eicosatrienoic acid is often part of a larger investigation into lipid metabolism. The following diagram illustrates the logical relationship in the analytical process, from sample origin to final quantitative result.

dot

Caption: Logical flow from biological sample to quantitative result.

References

- 1. ijast.thebrpi.org [ijast.thebrpi.org]

- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 5. agilent.com [agilent.com]

- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 7. jppres.com [jppres.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Quantification of Dihomo-γ-Linolenic Acid (DGLA) Methyl Ester by GC-MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a crucial polyunsaturated fatty acid that sits at a key junction in the metabolism of omega-6 fatty acids. It is a precursor to anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE)[1]. Conversely, DGLA can also be converted to the pro-inflammatory arachidonic acid (AA). The balance between DGLA and its metabolites plays a significant role in regulating inflammation and cellular signaling. Given its biological importance, accurate quantification of DGLA in various biological matrices is essential for research in inflammation, cardiovascular disease, and drug development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids. Due to their low volatility, fatty acids are typically derivatized to more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This application note provides a detailed protocol for the quantification of DGLA methyl ester in biological samples using GC-MS.

DGLA Signaling Pathway

DGLA is synthesized from linoleic acid through a series of enzymatic reactions. Once formed, it can be metabolized through several pathways, leading to the production of bioactive lipid mediators with diverse physiological effects. The major pathways are illustrated below.

References

Application Note: Cis-8,11,14-Eicosatrienoic Acid Methyl Ester as an Internal Standard for Quantitative Analysis of Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the use of cis-8,11,14-eicosatrienoic acid methyl ester as an internal standard (IS) in the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS). While less common than odd-chain or deuterated standards, this polyunsaturated fatty acid (PUFA) methyl ester can be a suitable internal standard in specific analytical contexts where it is not endogenously present in the samples of interest. This guide covers the rationale for its use, a comprehensive experimental protocol, data presentation, and the biochemical context of its corresponding free fatty acid, Dihomo-γ-linolenic acid (DGLA).

Introduction to Internal Standards in Quantitative Analysis

In quantitative chromatography, an internal standard is a compound of a known concentration added to samples, calibration standards, and blanks.[1] The IS co-elutes with the analytes of interest and helps to correct for variations in sample preparation, injection volume, and instrument response.[2] An ideal internal standard is chemically similar to the analyte, well-separated chromatographically, and absent in the original sample matrix.[1] The ratio of the analyte signal to the internal standard signal is used to construct a calibration curve, which then allows for the accurate determination of the analyte concentration in unknown samples.[3]

This compound, the methyl ester of Dihomo-γ-linolenic acid (DGLA), is a 20-carbon PUFA derivative.[4] Its use as an internal standard is appropriate for matrices where it is not naturally present or is found in negligible amounts.

Principle of Internal Standardization

The core principle of the internal standard method is to use the ratio of the analyte response to the IS response to mitigate analytical variability. This ratiometric measurement ensures that any sample loss or fluctuation in instrument performance affects both the analyte and the IS proportionally, thus preserving the accuracy of the quantitative result.[5]

Caption: Principle of the internal standard method in quantitative analysis.

Experimental Protocol

This protocol is a general guideline for the analysis of FAMEs in biological samples (e.g., plasma, cell culture) using this compound as an internal standard. Method validation and optimization are required for specific applications.

Reagents and Materials

-

Internal Standard (IS): this compound (≥99% purity)

-

Solvents: Hexane, Methanol, Chloroform (HPLC or GC grade)

-

Reagents for Derivatization: Boron trifluoride (BF3) in methanol (14%), or methanolic HCl

-

Other: Anhydrous sodium sulfate, Nitrogen gas (high purity)

-

Sample Matrix: e.g., human plasma, cell pellets, or lipid extracts

Solutions Preparation

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane. Store at -20°C.

-

Internal Standard Working Solution (50 µg/mL): Dilute the stock solution with hexane. This working solution will be added to samples and standards.

-

Calibration Standards: Prepare a series of calibration standards containing the FAMEs of interest at concentrations ranging from 1 to 200 µg/mL in hexane. Spike each calibration standard with the IS working solution to a final concentration of 50 µg/mL.

Sample Preparation and Derivatization

-

Lipid Extraction (for plasma or tissues): Use a standard lipid extraction method, such as the Folch or Bligh-Dyer technique, to extract total lipids from the sample.

-

Spiking: To a known quantity of the lipid extract (or directly to the sample if performing direct transesterification), add a precise volume of the IS working solution (e.g., 100 µL of 50 µg/mL IS).

-

Transesterification: Add 2 mL of 14% BF3 in methanol. Cap the tube tightly and heat at 100°C for 30 minutes.

-

FAME Extraction: After cooling, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

-

Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

-

Final Volume: Adjust the final volume if necessary or evaporate to near dryness under a stream of nitrogen and reconstitute in a known volume of hexane (e.g., 100 µL). Transfer to a GC vial.

Caption: Experimental workflow for FAME analysis using an internal standard.

GC-MS Instrumentation and Conditions

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Column: A polar capillary column, such as a DB-23 or SP-2560 (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for FAME separation.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 5°C/min, hold for 15 minutes.

-

-

MS Transfer Line: 250°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Key ions for the internal standard and target analytes should be monitored.

Data and Results

Identification and Quantification

The internal standard, this compound, is identified by its specific retention time and mass spectrum. Quantification is performed by generating a calibration curve, plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 1: Properties of Internal Standard

| Parameter | Value | Reference |

|---|---|---|

| Common Name | Dihomo-γ-linolenic acid methyl ester | |

| IUPAC Name | methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

| Molecular Formula | C₂₁H₃₆O₂ | |

| Molecular Weight | 320.51 g/mol | |

| CAS Number | 21061-10-9 | |

| Typical Retention Time* | ~20-25 min |

| Key Mass Fragments (m/z) | 67, 79, 91, 108, 150, 320 | |

*Retention time is highly dependent on the specific GC column and conditions and must be determined experimentally.

Method Validation

A robust analytical method requires validation to ensure accuracy, precision, and reliability. The following table provides typical performance characteristics for a FAME analysis method using a non-deuterated internal standard.

Table 2: Representative Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Representative Result |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.995 |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.5 µg/mL |

| Precision (RSD%) | < 15% | Intra-day: 4.5%, Inter-day: 7.8% |

| Accuracy (Recovery %) | 85-115% | 92-108% |

These values are illustrative and should be established for each specific assay.[6][7]

Biochemical Context: The DGLA Metabolic Pathway

Cis-8,11,14-eicosatrienoic acid is the free fatty acid form corresponding to the methyl ester internal standard. Also known as Dihomo-γ-linolenic acid (DGLA), it is a key intermediate in the omega-6 fatty acid metabolic pathway. DGLA is positioned at a crucial metabolic fork, leading to the production of either anti-inflammatory or pro-inflammatory eicosanoids.[8] Understanding this pathway is vital for researchers in drug development and inflammation studies.

DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce series-1 prostaglandins (e.g., PGE₁) and 15-HETrE, which generally exhibit anti-inflammatory properties.[9][10] DGLA can also be converted to arachidonic acid (AA), the precursor to pro-inflammatory series-2 prostaglandins and series-4 leukotrienes.[11]

Caption: Simplified metabolic pathway of Dihomo-γ-linolenic acid (DGLA).

Conclusion

This compound is a viable internal standard for the quantitative GC-MS analysis of fatty acid methyl esters, provided its absence in the sample matrix is confirmed. Its chemical similarity to other long-chain FAMEs makes it a suitable candidate to correct for analytical variability. The protocol and data presented here offer a comprehensive guide for researchers to implement this method, contributing to accurate and reliable quantification in lipidomic studies.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Internal standard - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. learning.sepscience.com [learning.sepscience.com]

- 6. Comprehensive determination of fatty acids in real samples without derivatization by DMU-SPME-GC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for DGLA FAME Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a crucial omega-6 polyunsaturated fatty acid (PUFA) that serves as a precursor to potent anti-inflammatory eicosanoids. Accurate quantification of DGLA in biological samples is paramount for research in inflammation, cardiovascular disease, and drug development. This document provides detailed application notes and protocols for the sample preparation of DGLA for Fatty Acid Methyl Ester (FAME) analysis by gas chromatography (GC).

Metabolic Significance of DGLA

DGLA is synthesized from the essential fatty acid linoleic acid (LA) through a series of enzymatic reactions. It is a key intermediate in the omega-6 pathway, leading to the production of both anti-inflammatory and pro-inflammatory signaling molecules. Understanding this pathway is critical for interpreting DGLA levels in biological contexts.

Figure 1: DGLA Metabolic Pathway.

Sample Preparation for FAME Analysis: A Comparative Overview

The conversion of fatty acids to their corresponding FAMEs is a critical step for successful GC analysis. This derivatization increases the volatility of the fatty acids, allowing for their separation and quantification.[1] The choice of method depends on the sample matrix and the specific fatty acids of interest.

Key Considerations for Method Selection:

-

Acid-catalyzed transesterification: (e.g., using methanolic HCl, H₂SO₄, or BF₃) is a robust method suitable for a wide range of lipid classes, including free fatty acids (FFAs).[1]

-

Base-catalyzed transesterification: (e.g., using methanolic KOH or NaOH) is a rapid method, but it is not effective for esterifying FFAs.[2]

-

Direct transesterification: This one-step method combines lipid extraction and derivatization, offering a streamlined workflow and potentially higher recovery for certain sample types.[3]

The following table summarizes a comparative analysis of different FAME preparation methods for long-chain polyunsaturated fatty acids, providing an indication of expected recovery and precision.

| Preparation Method | Catalyst | Key Advantages | Key Disadvantages | Typical Recovery for LC-PUFAs (%) | Typical Precision (RSD %) |

| Acid-Catalyzed | Methanolic HCl | Effective for all lipid classes, including FFAs. | Longer reaction times. | 95 - 99 | < 5 |

| Boron Trifluoride (BF₃) | Highly effective, broad applicability. | Can cause degradation of some PUFAs if not controlled. | 94 - 98 | < 5 | |

| Base-Catalyzed | Methanolic KOH | Rapid reaction. | Does not derivatize FFAs. | 96 - 100 (for glycerolipids) | < 3 |

| Direct Transesterification | Acid or Base Catalyst | Reduced sample handling, faster workflow.[3] | Method optimization may be required for different matrices. | 97 - 100+ | < 4 |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of DGLA-containing samples for FAME analysis. An experimental workflow diagram illustrates the general process.

Figure 2: General Experimental Workflow.

Protocol 1: Acid-Catalyzed Transesterification of Serum Lipids

This protocol is suitable for the comprehensive analysis of all fatty acids, including DGLA, from serum samples.

Materials:

-

Serum sample

-

Internal standard (e.g., C17:0 or C19:0 fatty acid)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

1.25 M Methanolic HCl

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Lipid Extraction (Folch Method):

-

To 100 µL of serum in a glass tube, add a known amount of internal standard.

-

Add 2 mL of chloroform:methanol (2:1, v/v) and vortex for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase into a clean glass tube.

-

Dry the organic phase under a stream of nitrogen.

-

-

Transesterification:

-

To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl.

-

Cap the tube tightly and heat at 80°C for 1 hour in a water bath or heating block.

-

Cool the tube to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of saturated NaCl solution and 1 mL of hexane to the tube.

-

Vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

-

Protocol 2: Base-Catalyzed Transesterification of Cell Culture Lipids

This rapid protocol is suitable for the analysis of DGLA from glycerolipids in cell cultures.

Materials:

-

Cell pellet

-

Internal standard (e.g., C17:0 or C19:0 fatty acid)

-

0.5 M KOH in methanol

-

1 M H₂SO₄

-

Hexane

Procedure:

-

Cell Lysis and Saponification:

-

To a cell pellet in a glass tube, add a known amount of internal standard.

-

Add 1 mL of 0.5 M KOH in methanol.

-

Vortex thoroughly and heat at 60°C for 10 minutes.

-

-

Methylation:

-

Cool the tube to room temperature.

-

Add 1 mL of 1 M H₂SO₄. The solution should become acidic.

-

Vortex for 30 seconds.

-

-

FAME Extraction:

-

Add 1 mL of hexane and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer to a GC vial for analysis.

-

Protocol 3: Direct Transesterification of Tissue Samples

This one-step protocol is designed for the rapid preparation of FAMEs from small amounts of tissue.[3]

Materials:

-

Tissue sample (homogenized)

-

Internal standard (e.g., C17:0 or C19:0 fatty acid)

-

2% H₂SO₄ in methanol

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Direct Transesterification:

-

To a known weight of homogenized tissue in a glass tube, add a known amount of internal standard.

-

Add 2 mL of 2% H₂SO₄ in methanol.

-

Cap the tube tightly and heat at 70°C for 1 hour.

-

-

FAME Extraction:

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer to a GC vial for analysis.

-

The selection of the appropriate sample preparation method is critical for the accurate and precise quantification of DGLA by FAME analysis. Acid-catalyzed methods offer broad applicability, while base-catalyzed and direct transesterification methods provide faster alternatives for specific sample types. The detailed protocols provided in this application note serve as a starting point for researchers, and optimization may be required based on the specific sample matrix and analytical instrumentation. Careful validation of the chosen method is essential to ensure high-quality, reproducible data in studies investigating the role of DGLA in health and disease.

References

Application Notes and Protocols for the Derivatization of Dihomo-γ-linolenic Acid to its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-γ-linolenic acid (DGLA) is a crucial omega-6 polyunsaturated fatty acid and a key intermediate in the biosynthesis of potent anti-inflammatory lipid mediators.[1] Its methyl ester derivative, Dihomo-γ-linolenic acid methyl ester (DGLA-Me), is often synthesized for various research applications, including dietary supplementation studies, in vitro experiments, and as a standard for analytical quantification.[2][3] The conversion to its methyl ester enhances the molecule's volatility and thermal stability, making it amenable to analysis by gas chromatography (GC).[4][5] This document provides detailed protocols for the derivatization of DGLA to DGLA-Me, a summary of comparative quantitative data for common derivatization methods, and an overview of its applications.

DGLA itself has been investigated for its potential therapeutic effects in various inflammatory conditions.[2][3] The methyl ester form is less water-soluble but is more suitable for formulation in diets and supplements.[2][3]

Applications of Dihomo-γ-linolenic Acid Methyl Ester

-

Analytical Standard: DGLA-Me serves as a crucial standard for the accurate quantification of DGLA in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS).[5][6]

-

Dietary Supplement Formulation: Due to its increased stability and lipophilicity, DGLA-Me is often used in the formulation of dietary supplements aimed at modulating inflammatory responses.[2][3]

-

In Vitro and In Vivo Research: Researchers utilize DGLA-Me in cell culture experiments and animal studies to investigate the biological activities of DGLA and its metabolites.[7] It has been shown to have anti-inflammatory and anti-proliferative effects.[8][9]

-

Drug Development: As a precursor to anti-inflammatory eicosanoids, DGLA and its derivatives are of interest in the development of novel therapeutics for inflammatory diseases.[1]

Data Presentation: Comparison of Derivatization Methods

| Parameter | Boron Trifluoride-Methanol (BF3-Methanol) | Methanolic Hydrochloric Acid (Methanolic HCl) | Reference |

| Reaction Time | Fast (typically 5-10 minutes at 60-100°C) | Slower (can require overnight incubation at 45°C or 1-1.5 hours at 100°C) | [4][10][11] |

| Reaction Yield | High, quantitative conversion | High, quantitative conversion | [12][13] |

| Potential for Artifact Formation | Higher potential for isomerization of polyunsaturated fatty acids | Lower potential for isomerization | [12] |

| Reagent Stability | Stable for up to 2 years | Stable | [11] |

| Cost | Higher | More cost-effective | [12] |

| Safety Precautions | Toxic vapors, requires handling in a fume hood | Corrosive, requires careful handling | [11][14] |

Experimental Protocols

Several methods are available for the esterification of fatty acids. Acid-catalyzed esterification is the most common approach for converting free fatty acids like DGLA into their methyl esters.[15][16][17]

Protocol 1: Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)

This is a rapid and widely used method for the preparation of fatty acid methyl esters for GC analysis.[10][18]

Materials:

-

Dihomo-γ-linolenic acid (DGLA)

-

BF3-Methanol reagent (10-14% w/w)[10]

-

Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Reaction vials (e.g., 5 mL screw-cap glass tubes)

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation: Weigh 1-25 mg of DGLA into a reaction vial.[10] If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

-

Reagent Addition: Add 2 mL of BF3-Methanol reagent to the vial.[10]

-

Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes in a heating block or water bath.[10] For more complex lipid mixtures, a longer reaction time or higher temperature (e.g., 100°C for 2 minutes) may be necessary.[11]

-

Cooling: Cool the reaction vial to room temperature.

-

Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[4]

-

Phase Separation: Cap the vial and vortex thoroughly for 1 minute to extract the DGLA methyl esters into the hexane layer. Allow the layers to separate.

-

Collection: Carefully transfer the upper hexane layer containing the DGLA-Me to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane solution to remove any residual water.

-

Analysis: The sample is now ready for GC-MS analysis. If necessary, the solution can be diluted with hexane to an appropriate concentration.

Protocol 2: Derivatization using Methanolic Hydrochloric Acid (Methanolic HCl)

This method is a cost-effective alternative to BF3-Methanol and is reported to have a lower potential for causing isomerization of polyunsaturated fatty acids.[12]

Materials:

-

Dihomo-γ-linolenic acid (DGLA)

-

Methanolic HCl (e.g., 1.25 M or prepared by bubbling HCl gas through methanol)

-

Hexane (GC grade)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na2SO4)

-

Reaction vials (e.g., 5 mL screw-cap glass tubes)

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation: Place a known amount of DGLA (typically 1-10 mg) into a screw-cap glass tube.

-

Reagent Addition: Add 2 mL of methanolic HCl to the tube.[4]

-

Reaction: Tightly cap the tube and heat at 100°C for 1-1.5 hours or at 45°C overnight.[4][13]

-

Cooling: Cool the reaction mixture to room temperature.

-

Extraction: Add 1 mL of hexane and 1 mL of water to the tube.[4]

-

Phase Separation: Vortex the tube to extract the DGLA methyl esters into the hexane layer and allow the phases to separate.[4]

-

Collection: Carefully transfer the upper hexane layer containing the DGLA-Me to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane solution to remove any residual water.

-

Analysis: The sample is now ready for injection into the GC-MS.

Mandatory Visualization

Caption: Experimental workflow for the derivatization of DGLA.

DGLA Signaling Pathway Overview

DGLA is positioned at a critical juncture in the eicosanoid synthesis pathway. It can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory mediators or can be further elongated to arachidonic acid (ARA), a precursor to pro-inflammatory eicosanoids.[1]

Caption: Simplified DGLA metabolic pathway.

References

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Dihomo--γ--Linolenic-Acid-methyl-ester, 10MG | Labscoop [labscoop.com]

- 4. benchchem.com [benchchem.com]

- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 6. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dihomo-γ-Linolenic acid methyl ester | TargetMol [targetmol.com]

- 9. Dihomo-γ-Linolenic acid methyl ester - Immunomart [immunomart.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. repository.seafdec.org [repository.seafdec.org]

- 12. ars.usda.gov [ars.usda.gov]

- 13. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acid-Catalyzed Esterification [springboardbiodiesel.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Room temperature esterification of high-free fatty acid feedstock into biodiesel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Transesterification of Lipids to Fatty Acid Methyl Esters (FAMEs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of fatty acids is a critical aspect of various scientific disciplines, including biomedical research, drug development, nutritional science, and biofuel production. Gas chromatography (GC) is a widely used and powerful technique for the separation and quantification of fatty acids. However, due to the low volatility and polar nature of free fatty acids, direct analysis by GC is challenging, often resulting in poor chromatographic resolution.[1] To overcome this, a derivatization step is necessary to convert the fatty acids into their more volatile and less polar fatty acid methyl ester (FAME) derivatives.[1][2] This process, known as transesterification (or esterification for free fatty acids), is a crucial sample preparation step that enables accurate and reliable GC analysis.[1]

This document provides detailed protocols for the most common methods of transesterifying lipids to FAMEs, including acid- and base-catalyzed reactions, as well as direct in-situ transesterification. It also includes a summary of quantitative data to aid in method selection and optimization.

Principle of Transesterification

Transesterification is the chemical process of exchanging the organic group of an ester with the organic group of an alcohol.[3] In the context of lipid analysis, triglycerides (the main component of fats and oils) react with an alcohol, typically methanol, in the presence of a catalyst to produce FAMEs and glycerol.[3][4] The choice of catalyst (acid or base) depends on the nature of the sample, particularly the free fatty acid (FFA) content.

Experimental Workflows

The overall workflow for FAME analysis involves lipid extraction (for traditional methods), transesterification, and subsequent analysis by gas chromatography.

Protocol 1: Acid-Catalyzed Transesterification

Acid-catalyzed transesterification is a robust method suitable for a wide range of lipid samples, including those with high free fatty acid content.[5] Common acid catalysts include boron trifluoride (BF₃) in methanol, methanolic HCl, and acetyl chloride in methanol.[1][6][7]

Method 1A: Boron Trifluoride (BF₃)-Methanol Method

This is a widely used and effective method for esterifying a broad range of fatty acids.[1]

Materials:

-

Dried lipid extract

-

14% Boron trifluoride (BF₃) in methanol[6]

-

Hexane

-

Anhydrous sodium sulfate

-

Reaction tubes with tight-fitting caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the dried lipid extract (1-25 mg) in a reaction tube, add 2 mL of 14% BF₃ in methanol.[1][6]

-

Tightly cap the tube and heat at 100°C for 30 minutes.[6]

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution (or water) to the tube.[1][6]

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1][6]

-

Centrifuge briefly to aid phase separation.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC analysis.

Method 1B: Acetyl Chloride-Methanol Method (Direct Transesterification)

This one-step procedure is advantageous as it circumvents the need for prior lipid extraction, saving time and reagents.[8][9][10] It is applicable to both simple and complex lipids.[9][10]

Materials:

-

Sample (e.g., biological tissue, microbial biomass)

-

Methanol:Acetyl Chloride (20:1, v/v) reagent[8]

-

Hexane

-

Distilled water

-

Reaction tubes with tight-fitting caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Place the sample into a reaction tube.

-

Add 1 mL of the methanol:acetyl chloride reagent and 0.5 mL of hexane.[8]

-

Tightly cap the tube and heat at 100°C for 10 minutes.[8] A single phase should form.

-

Cool the tube to room temperature.

-

Add 1 mL of distilled water to induce phase separation.

-

Vortex and centrifuge briefly.

-

The upper hexane layer containing the FAMEs is collected for GC analysis.[8]

Protocol 2: Base-Catalyzed Transesterification

Base-catalyzed transesterification is a rapid and efficient method, often proceeding at room temperature.[1] However, it is not suitable for samples with high free fatty acid content, as FFAs can react with the base to form soaps, which complicates the extraction of FAMEs.[5][11] Common base catalysts include methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][4]

Materials:

-

Lipid sample (up to 10 mg)

-

Hexane

-

2 M Methanolic Potassium Hydroxide (KOH)[1]

-

Reaction tubes

-

Vortex mixer

Procedure:

-

Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a reaction tube.[1]

-

Add 0.2 mL of 2 M methanolic KOH.[1]

-

Vortex the mixture vigorously for 2 minutes at room temperature.[1]

-

After vortexing, the FAMEs in the upper hexane layer can be directly collected for GC analysis.[1]

Data Presentation: Comparison of Transesterification Methods

The choice of transesterification method can significantly impact the yield and composition of the resulting FAMEs. The following tables summarize quantitative data from various studies.

Table 1: FAME Yield with Different Catalysts and Conditions

| Feedstock | Catalyst | Methanol:Oil Molar Ratio | Temperature (°C) | Time | FAME Yield (%) | Reference |

| Safflower Oil | Sodium Methoxide (1.00%) | 6:1 | 60 | - | 98 | [12] |